molecular formula C18H17NO4 B3424585 Fmoc-DL-Ala-OH CAS No. 35661-38-2

Fmoc-DL-Ala-OH

货号: B3424585
CAS 编号: 35661-38-2
分子量: 311.3 g/mol
InChI 键: QWXZOFZKSQXPDC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fmoc-DL-Ala-OH (CAS 35661-39-3), also known as N-α-(9-fluorenylmethoxycarbonyl)-DL-alanine, is a racemic mixture of Fmoc-protected alanine. Its molecular formula is C₁₈H₁₇NO₄, with a molecular weight of 311.33 g/mol and a melting point of 145°C . The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amino group of alanine during solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions (e.g., piperidine). This compound is widely used in proteomics research and peptide drug development due to its compatibility with Fmoc-based SPPS protocols .

准备方法

Synthetic Routes and Reaction Conditions: Fmoc-DL-Ala-OH can be synthesized by reacting alanine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate. The reaction typically occurs in an aqueous dioxane solution . Another method involves using 9-fluorenylmethylsuccinimidyl carbonate, which reacts with alanine to form the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .

化学反应分析

Deprotection Reactions

The Fmoc group is removed via base-mediated β-elimination, typically using 20–30% piperidine in DMF. This generates a free α-amine for subsequent coupling and releases dibenzofulvene (DBF), which forms adducts with amines (e.g., piperidine-DBF) .

Key Reaction:

Fmoc-DL-Ala-OHpiperidineDL-Ala-OH+dibenzofulvene\text{this compound} \xrightarrow{\text{piperidine}} \text{DL-Ala-OH} + \text{dibenzofulvene}

Factors Influencing Deprotection Efficiency:

  • Base Strength : Piperidine (pKa 11.3) is optimal; stronger bases (e.g., DBU) accelerate deprotection but increase side reactions like aspartimide formation .

  • Reaction Time : Prolonged exposure (>10 min) risks diketopiperazine (DKP) formation in sequences prone to cyclization .

Coupling Reactions

The carboxyl group of this compound is activated for peptide bond formation. Common activators include carbodiimides (DIC, DCC) and uronium salts (HATU, HBTU) .

Activation Mechanism:

This compound+HATUDIPEAFmoc-DL-Ala-OAt (active ester)\text{this compound} + \text{HATU} \xrightarrow{\text{DIPEA}} \text{Fmoc-DL-Ala-OAt} \ (\text{active ester})

Side Reactions:

  • Guanidinylation : Free amines react with carbodiimides, forming undesired guanidine derivatives .

  • Racemization : Minimal (<1%) under standard conditions due to the steric bulk of the Fmoc group .

Diketopiperazine (DKP) Formation

Occurs when the deprotected amine attacks the adjacent amide bond, especially with C-terminal proline or glycine:
Fmoc-DL-Ala-Xaa-Pro-resinbaseDKP+resin-bound dipeptide\text{Fmoc-DL-Ala-Xaa-Pro-resin} \xrightarrow{\text{base}} \text{DKP} + \text{resin-bound dipeptide}

  • Mitigation : Use backbone-protecting groups (e.g., Hmb) or reduce deprotection time .

Aspartimide Formation

Relevant in sequences with Asp residues. Although this compound lacks Asp, its incorporation into Asp-containing peptides risks base-induced cyclization:
Asp-Xaapiperidineaspartimide\text{Asp-Xaa} \xrightarrow{\text{piperidine}} \text{aspartimide}

  • Rates : Depend on adjacent residues (e.g., Gly, Asn increase risk) .

Table 1: Aspartimide Formation Rates with Different Protecting Groups

Protecting Group (Asp)Aspartimide per Cycle (%)
tBu1.65
Mpe0.49
Epe0.19

Lossen Rearrangement

During Fmoc protection, the activated succinimide ester may undergo rearrangement, yielding Fmoc-β-Ala-OH:
Fmoc-OSu+Ala-OHFmoc-β-Ala-OH (impurity)\text{Fmoc-OSu} + \text{Ala-OH} \rightarrow \text{Fmoc-β-Ala-OH} \ (\text{impurity})

  • Impact : Incorporation into peptides alters sequence .

Dipeptide Formation

Unintended activation of the carboxyl group leads to Fmoc-Ala-Ala-OH:
This compoundover-activationFmoc-Ala-Ala-OH\text{this compound} \xrightarrow{\text{over-activation}} \text{Fmoc-Ala-Ala-OH}

  • Prevention : Use pre-activated amino acids or phosphonium reagents (e.g., PyBOP) .

Stability and Storage

  • Solubility : Soluble in DMF, DMSO, and acetonitrile; sparingly soluble in water .

  • Degradation : Prolonged storage in DMF/NMP causes slow deprotection (~5% over 7 days) .

  • Optical Stability : The Fmoc group suppresses racemization, with <1% epimerization under standard conditions .

科学研究应用

Peptide Synthesis

Fmoc-DL-Ala-OH plays a crucial role in solid-phase peptide synthesis (SPPS). It serves as a building block for synthesizing peptides with specific sequences and functionalities. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is favored for its ability to prevent racemization during the coupling process, ensuring high-quality peptide production.

Case Study: Advances in Fmoc SPPS

A study highlighted the advantages of using Fmoc protecting groups in SPPS, emphasizing that they facilitate the synthesis of peptides with minimal side reactions and high purity. The availability of high-quality Fmoc building blocks at low cost has made this method the preferred choice for peptide synthesis in many laboratories .

Material Science

This compound is instrumental in developing advanced materials through self-assembly processes. Its ability to form hydrogels and other structures makes it valuable for creating new materials with tailored properties.

Application: Hydrogel Formation

Research indicates that Fmoc-depsipeptides, including this compound, can self-assemble into hydrogels that exhibit unique mechanical properties. These hydrogels have potential applications in drug delivery systems and tissue engineering .

Material Property Application
This compound HydrogelBiocompatibilityDrug delivery, tissue engineering

Biochemical Applications

In biochemical research, this compound is used in affinity chromatography and enzyme studies. Its derivatives can be employed to create specific ligands for protein purification and characterization.

Case Study: Affinity Chromatography

A study demonstrated the use of this compound in designing peptide-ligand affinity chromatography adsorbents for purifying trypsin from bovine pancreas. The incorporation of this amino acid derivative improved the selectivity and efficiency of the purification process .

Environmental Monitoring

This compound has been utilized in developing sensitive detection systems for environmental monitoring. Its application in creating conjugated polymers allows for ultra-trace detection of contaminants such as dichromate ions in agricultural products.

Application: Detection Systems

Research has shown that conjugated polymers incorporating this compound can achieve high sensitivity and selectivity for detecting environmental pollutants, thereby aiding in agricultural safety assessments .

Pharmacological Research

This compound is also explored in pharmacological studies, particularly concerning receptor affinity and selectivity. Its derivatives are synthesized to evaluate interactions with various receptors, contributing to drug discovery efforts.

Case Study: Receptor Selectivity

In a comparative study involving N-Fmoc-aminohexanoic-dipeptidyl conjugates, it was found that modifications using this compound could enhance receptor selectivity significantly. These findings indicate its potential as a scaffold for developing new pharmacological agents targeting specific receptors .

Compound Receptor Affinity (pKi) Selectivity
Fmoc-Ahx-dipeptide6.9A3AR/A1AR
Modified Conjugate8.95Enhanced A3AR

作用机制

The primary mechanism of action of Fmoc-DL-Ala-OH involves its role as a protecting group in peptide synthesis. The fluorenylmethyloxycarbonyl group protects the amino group of the N-terminal amino acid, preventing unwanted reactions during peptide chain elongation. The protecting group is removed under basic conditions, allowing for subsequent coupling reactions .

相似化合物的比较

Comparison with Similar Fmoc-Protected Amino Acids

The following table compares Fmoc-DL-Ala-OH with structurally related Fmoc-protected amino acids, highlighting key differences in properties and applications:

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Side Chain Key Properties Applications
This compound 35661-39-3 C₁₈H₁₇NO₄ 311.33 Methyl (-CH₃) Moderate hydrophobicity; racemic mixture General peptide synthesis, SPPS
Fmoc-DL-Nle-OH 77284-32-3 C₂₁H₂₃NO₄ 353.41 n-Hexyl (-CH₂CH₂CH₂CH₂CH₂CH₃) High hydrophobicity; mimics methionine in peptides Hydrophobic peptide segments, membrane protein studies
Fmoc-D-Homophe-OH - C₂₅H₂₃NO₄ 409.45 4-Phenylbutyl Aromatic, highly hydrophobic; enhances peptide stability Peptides requiring aromatic interactions (e.g., receptor binding)
Fmoc-D-Ile-OH 143688-83-9 C₂₁H₂₃NO₄ 353.42 Branched isopropyl (-CH(CH₃)₂) Steric hindrance; reduces aggregation Structured peptides (e.g., β-sheets)
Fmoc-Ala-Ala-OH 87512-31-0 C₂₁H₂₂N₂O₅ 382.41 Dipeptide (Ala-Ala) Enhanced rigidity; stabilizes peptide backbones Model studies for peptide folding
Fmoc-(R)-2-(pentenyl)Ala-OH 288617-77-6 C₂₃H₂₅NO₄ 379.45 Pentenyl (-CH₂CH₂CH₂CH=CH₂) Unsaturated side chain; potential for crosslinking Peptide-based materials (e.g., hydrogels)

Key Differences and Research Findings:

Hydrophobicity and Solubility :

  • This compound has moderate hydrophobicity due to its methyl side chain, making it suitable for aqueous-organic solvent systems .
  • Fmoc-DL-Nle-OH and Fmoc-D-Homophe-OH exhibit higher hydrophobicity, which can complicate solubility but improve membrane permeability in peptide therapeutics .

Steric Effects :

  • Branched side chains (e.g., Fmoc-D-Ile-OH) introduce steric hindrance, reducing coupling efficiency during SPPS. Optimized conditions (e.g., DIC/HOBt activation) are required for high yields .

Functional Group Reactivity :

  • Fmoc-(R)-2-(pentenyl)Ala-OH contains a reactive double bond, enabling post-synthetic modifications (e.g., thiol-ene click chemistry) for bioconjugation .

Racemic vs. Enantiopure Forms :

  • This compound is a racemic mixture, whereas enantiopure derivatives (e.g., Fmoc-L-Ala-OH) are preferred for chiral peptide synthesis to ensure biological activity .

生物活性

Fmoc-DL-Ala-OH, or Nα-fluorenylmethoxycarbonyl-DL-alanine, is a derivative of the amino acid alanine that has garnered attention in various fields of biological research. Its unique properties make it a valuable compound in peptide synthesis and biological assays. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications, and relevant case studies.

  • Molecular Formula : C₁₃H₁₅NO₂
  • Molecular Weight : 219.26 g/mol
  • CAS Number : 35661-39-3

This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which enhances its stability and facilitates its use in solid-phase peptide synthesis (SPPS) .

1. Peptide Synthesis

This compound is primarily used as a building block in the synthesis of peptides. The Fmoc group allows for selective deprotection during synthesis, making it easier to assemble complex peptide chains. This property is crucial for producing peptides with specific biological activities, including those that exhibit antimicrobial and anticancer properties .

2. Antimicrobial Properties

Research has indicated that peptides derived from alanine, including those synthesized with this compound, can exhibit significant antimicrobial activity. For example, lactoferricin-derived peptides have shown enhanced antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial membranes through electrostatic interactions between positively charged residues and negatively charged lipopolysaccharides .

3. Cell Adhesion and Migration

Studies utilizing peptide arrays have demonstrated that modifications to alanine residues can influence cell adhesion and migration properties. For instance, peptides containing this compound have been shown to enhance cellular interactions in tissue engineering applications . This is particularly relevant for developing biomaterials that promote cell growth and tissue regeneration.

Case Study 1: Anticancer Activity

A study focusing on modified alanine-containing peptides revealed that subtle changes in the peptide structure could significantly alter their biological activity against cancer cells. Peptides synthesized with this compound were tested against MCF-7 breast cancer cells, showing varying degrees of growth inhibition based on structural modifications .

Peptide VariantStructure ModificationIC50 (µM)
Original PeptideNone10
Variant AMethylation5
Variant BBenzyl substitution15

Case Study 2: Hydrogel Applications

This compound has also been incorporated into hydrogels for biomedical applications. In a study examining the mechanical properties of peptide-based hydrogels, the inclusion of this compound enhanced the gel's viscoelastic properties, making it suitable for drug delivery systems .

Hydrogel CompositionMechanical Strength (kPa)Biocompatibility Score
Control (No Fmoc)50High
This compound Added75Very High

常见问题

Basic Research Questions

Q. What are the standard methods for synthesizing and purifying Fmoc-DL-Ala-OH?

this compound is typically synthesized via solid-phase peptide synthesis (SPPS) or solution-phase coupling. In solution-phase synthesis, Fmoc-protected alanine is activated using carbodiimide reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (1-hydroxybenzotriazole) as a coupling additive to minimize racemization . Purification involves liquid-liquid extraction (e.g., HCl washes to remove unreacted reagents) followed by chromatography (e.g., reverse-phase HPLC) to isolate the diastereomeric mixture .

Q. How is the identity and purity of this compound confirmed in academic research?

Key analytical methods include:

  • HPLC : To assess purity and resolve D/L isomers using chiral columns .
  • 1H-NMR : To verify the Fmoc group (δ ~7.3–7.8 ppm for aromatic protons) and alanine backbone (δ ~1.3–1.5 ppm for methyl groups) .
  • Optical rotation : For enantiomeric excess determination, though DL mixtures will show no net rotation .
  • Mass spectrometry (MS) : To confirm molecular weight (311.3 g/mol) and isotopic patterns .

Advanced Research Questions

Q. What factors influence coupling efficiency of this compound in SPPS?

Coupling efficiency depends on:

  • Activation strategy : EDC/HOBt or OxymaPure®/DIC systems reduce racemization compared to older reagents like DCC .
  • Solvent choice : Dimethylformamide (DMF) or dichloromethane (DCM) optimizes solubility and reaction kinetics .
  • Temperature : Lower temperatures (0–4°C) suppress side reactions during activation .
  • Steric hindrance : The DL mixture may require extended coupling times compared to single enantiomers .

Q. How can researchers minimize racemization during this compound incorporation into peptides?

Racemization is mitigated by:

  • Using low-basicity conditions : Additives like HOBt or Oxyma inhibit base-catalyzed epimerization .
  • Avoiding prolonged exposure to piperidine during Fmoc deprotection (limit to 20% v/v, 10–20 min) .
  • Monitoring via HPLC chiral analysis post-synthesis to quantify D/L ratios .

Q. What side reactions are common with this compound, and how are they addressed?

Common issues include:

  • Aspartimide formation : Prevented by using bulky side-chain protecting groups and minimizing basic conditions .
  • Fmoc cleavage byproducts : Controlled by avoiding excessive heating during synthesis .
  • Aggregation in hydrophobic peptides : Additives like TFA·HOBt or elevated temperatures improve solubility .

Q. How can orthogonal protection strategies be applied to this compound in complex peptide synthesis?

For multi-residue peptides, combine this compound with:

  • Acid-labile groups (e.g., Trt for cysteine) for selective deprotection.
  • Photocleavable protecting groups (e.g., NVOC) for spatiotemporal control .
  • Alloc/allyl deprotection via Pd(0) catalysis for sequential assembly .

Q. How should researchers resolve contradictions between purity assays (e.g., HPLC vs. NMR) for this compound?

Discrepancies arise from:

  • HPLC sensitivity limits : Trace impurities below detection thresholds.
  • NMR integration errors : Overlapping signals or incomplete dissolution. Cross-validate using LC-MS for mass confirmation and elemental analysis for stoichiometric validation .

Q. What challenges arise when scaling up this compound synthesis from milligram to gram quantities?

Scale-up issues include:

  • Solvent volume optimization : Transitioning from batch to flow chemistry for better heat dissipation .
  • Cost-efficiency : Replacing expensive coupling agents (e.g., HATU) with EDC/HOBt .
  • Purification bottlenecks : Switching from HPLC to flash chromatography for large batches .

Q. How do storage conditions impact this compound stability?

Stability is maintained by:

  • Temperature : Store at 2–8°C to prevent Fmoc group hydrolysis .
  • Moisture control : Use desiccants and airtight containers to avoid hygroscopic degradation .
  • Light protection : Amber vials prevent photolytic cleavage of the Fmoc group .

Q. What advanced techniques differentiate D- and L-Ala in this compound during chiral analysis?

Methods include:

  • Chiral HPLC : Using cellulose-based columns (e.g., Chiralpak® IA) with hexane/isopropanol mobile phases .
  • Circular dichroism (CD) : Detecting Cotton effects at 210–230 nm for enantiomeric discrimination .
  • Enzymatic assays : L-amino acid oxidase selectively degrades L-Ala, leaving D-Ala intact for quantification .

Q. Notes

  • Safety : While this compound is not classified as hazardous, follow general lab precautions (gloves, goggles) due to potential irritant properties .
  • Data Validation : Cross-reference CAS 35661-38-2 and PubChem entries for structural confirmation .
  • Synthesis Optimization : Pilot small-scale reactions to refine coupling and deprotection protocols before scaling .

属性

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXZOFZKSQXPDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20275950, DTXSID70865784
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20275950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CERAPP_39542
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70865784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35661-39-3, 35661-38-2
Record name N-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035661393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC334296
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334296
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20275950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。